Enantiomeric Potency Differentiation: (1R,2R)-Oxaliplatin vs. Racemic Mixture (CAS 61913-68-6) and (1S,2S) Isomer
Oxaliplatin (trans-R,R) is significantly more active than its trans-S,S isomer and the mixture of both enantiomers [1]. In human ovarian carcinoma A2780 cells and its resistant sublines, the relative molar potency consistently follows trans-l (1R,2R) > trans-d (1S,2S) > cis-DACH. A2780/l-OHP cells selected for trans-l resistance exhibit 3.6-fold resistance to oxaliplatin, show no resistance to the trans-d isomer, and display 6-fold resistance to cis-DACH [2]. This establishes that the racemic mixture (CAS 61913-68-6) possesses intrinsically lower cytotoxic activity than the enantiopure (1R,2R) form due to the presence of the less active (1S,2S) enantiomer.
| Evidence Dimension | Cytotoxicity and resistance profile of oxaliplatin isomers |
|---|---|
| Target Compound Data | Racemic (R,S)-oxaliplatin: contains 50% trans-d (1S,2S) isomer which shows no resistance in A2780/l-OHP cells. |
| Comparator Or Baseline | (1R,2R)-oxaliplatin: 3.6-fold resistance in A2780/l-OHP cells. (1S,2S)-oxaliplatin: no resistance in A2780/l-OHP cells. cis-DACH: 6-fold resistance. |
| Quantified Difference | Racemic mixture potency is lower than enantiopure (1R,2R) form; the (1S,2S) isomer shows no cross-resistance benefit in this model. |
| Conditions | Human ovarian carcinoma A2780 parental, A2780/CP, A2780/l-OHP, HT-29 colon carcinoma, L1210 and sublines; drug exposure assay. |
Why This Matters
For analytical quality control of enantiopure (1R,2R)-oxaliplatin drug substance, the racemic standard (CAS 61913-68-6) is essential for chiral separation method validation and enantiomeric impurity quantification, as substituting with the enantiopure form would result in analytical method failure.
- [1] Galanski MS, Arion VB, Jakupec MA, Keppler BK. Synthesis, crystal structure and cytotoxicity of new oxaliplatin analogues indicating that improvement of anticancer activity is still possible. Eur J Med Chem. 2004;39(8):707-714. PMID: 15276304. View Source
- [2] Pendyala L, Creaven PJ, Perez R, Madajewicz S, Raghavan D. Cytotoxicity, cellular accumulation and DNA binding of oxaliplatin isomers. Cancer Lett. 1995;97(2):177-184. PMID: 7497460. View Source
